Methyl 2-(Methoxymethyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Preparation Methods
The synthesis of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Methyl 2-methylthiazole-4-carboxylate: Similar in structure but with a methyl group instead of a methoxymethyl group.
2-Aminothiazole-4-carboxylate: Contains an amino group, leading to different chemical properties and applications.
2-Methylthiazole-4-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
These compounds share the thiazole ring structure but differ in their substituents, leading to unique properties and applications.
Biological Activity
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a heterocyclic organic compound characterized by a thiazole ring structure, which includes carbon, nitrogen, and sulfur atoms. This compound has garnered attention for its potential therapeutic effects across various biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to its biological activity.
- Methoxymethyl Group : Present at the 2-position, influencing its reactivity and interaction with biological targets.
- Carboxylate Functional Group : Located at the 4-position, which plays a crucial role in its binding affinity to enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial actions against pathogens such as Mycobacterium tuberculosis.
- Binding Affinity : The structural features of the compound enhance its binding affinity to specific molecular targets, which is essential for its therapeutic effects.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µg/ml) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 33 | |
Anticancer | Melanoma Cells | <1 | |
Enzyme Inhibition | COX Enzymes | Varies |
Case Study: Antitubercular Activity
A study focused on thiazole derivatives revealed that modifications to the thiazole ring can lead to enhanced activity against Mycobacterium tuberculosis. This compound was part of a series that showed promising results in inhibiting the growth of this pathogen, indicating its potential as a lead compound for developing new antitubercular agents .
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-10-3-6-8-5(4-12-6)7(9)11-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBTUCKFCRPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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